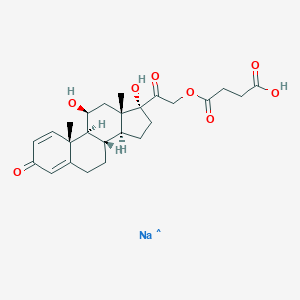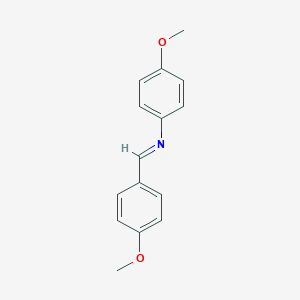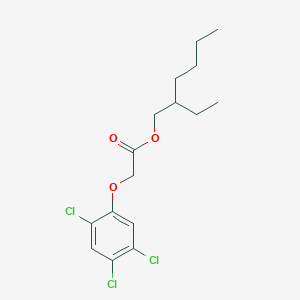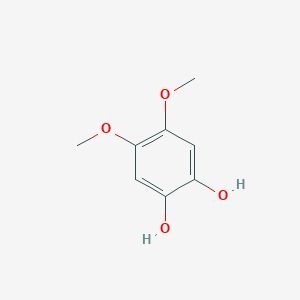
泼尼松龙钠琥珀酸酯
描述
泼尼松龙钠琥珀酸酯是一种合成的糖皮质激素,属于皮质类固醇,主要用于其抗炎和免疫抑制特性。它是一种泼尼松龙的水溶性酯,使其适用于静脉注射和肌肉注射。 该化合物广泛用于治疗各种炎症和自身免疫性疾病,以及某些类型的癌症 .
科学研究应用
泼尼松龙钠琥珀酸酯具有广泛的科学研究应用,包括:
化学: 用作分析方法(如高效液相色谱 (HPLC) 和质谱)中的参考标准。
生物学: 用于研究糖皮质激素对细胞过程和基因表达的影响。
医学: 广泛用于临床研究,以评估其治疗各种疾病(包括自身免疫性疾病、炎症性疾病和某些癌症)的疗效和安全性。
工业: 用于制药产品的配制,包括注射液和外用霜.
作用机制
泼尼松龙钠琥珀酸酯通过与糖皮质激素受体(一种核受体)结合发挥作用。结合后,受体-配体复合物转运至细胞核,在那里调节参与炎症和免疫反应的特定基因的表达。 这会导致促炎细胞因子的产生减少和抗炎蛋白的产生增加 .
类似化合物:
泼尼松: 另一种具有类似抗炎和免疫抑制特性的合成糖皮质激素。
甲泼尼龙: 一种糖皮质激素,具有更高的抗炎效力,并且与泼尼松龙相比,更不容易引起钠和水的潴留。
地塞米松: 一种长效糖皮质激素,具有高抗炎效力。
比较: 泼尼松龙钠琥珀酸酯的独特之处在于其水溶性,使其适用于静脉注射和肌肉注射。 这种特性使其与其他糖皮质激素(如泼尼松和地塞米松)区别开来,这些糖皮质激素溶解度较低,通常以口服或局部方式给药 .
生化分析
Biochemical Properties
Prednisolone Sodium Succinate interacts with glucocorticoid receptors (GR), acting as a GR agonist . It binds to these receptors, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction plays a crucial role in its function in biochemical reactions.
Cellular Effects
Prednisolone Sodium Succinate has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It suppresses virtually every component of the inflammatory process, inhibiting inflamed tissue, phagocytosis, and toxic oxygen-free radical production in macrophages and monocytes .
Molecular Mechanism
The mechanism of action of Prednisolone Sodium Succinate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the glucocorticoid receptor, leading to changes in the transcription of certain genes, thereby altering the protein synthesis within the cell .
Temporal Effects in Laboratory Settings
The effects of Prednisolone Sodium Succinate change over time in laboratory settings. It gives three peaks: methylprednisolone (MP), 17-methylprednisolone hemisuccinate (17-MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP .
Dosage Effects in Animal Models
The effects of Prednisolone Sodium Succinate vary with different dosages in animal models. For instance, the pharmacokinetics of prednisolone after 5- and 50-mg/kg doses given as the sodium succinate salt was examined in normal and adrenalectomized rats .
Metabolic Pathways
Prednisolone Sodium Succinate is involved in several metabolic pathways. It can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .
Transport and Distribution
Prednisolone Sodium Succinate is transported and distributed within cells and tissues. The disposition and protein binding of prednisolone were found to be independent of dose, suggesting that it is distributed fairly uniformly within the body .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cytoplasm where it binds to glucocorticoid receptors before translocating to the nucleus to exert its effects .
准备方法
合成路线和反应条件: 泼尼松龙钠琥珀酸酯的合成涉及泼尼松龙与琥珀酸的酯化反应。该反应通常在脱水剂(如二环己基碳二亚胺 (DCC))和催化剂(如二甲基氨基吡啶 (DMAP))的存在下进行。 反应在室温下使用二氯甲烷等有机溶剂进行 .
工业生产方法: 在工业环境中,泼尼松龙钠琥珀酸酯的生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和溶剂以确保最终产品的质量。 反应混合物经过严格的纯化步骤,包括结晶和过滤,以获得纯化合物 .
化学反应分析
反应类型: 泼尼松龙钠琥珀酸酯会发生各种化学反应,包括:
氧化: 该反应涉及将羟基转化为酮或醛。
还原: 将酮基还原为羟基。
取代: 将官能团替换为其他取代基。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 使用卤素(氯、溴)和亲核试剂(胺、硫醇)等试剂。
主要产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,泼尼松龙钠琥珀酸酯的氧化可以生成泼尼松龙醋酸酯,而还原可以生成泼尼松龙 .
相似化合物的比较
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Methylprednisolone: A glucocorticoid with greater anti-inflammatory potency and less tendency to induce sodium and water retention compared to prednisolone.
Dexamethasone: A long-acting glucocorticoid with high anti-inflammatory potency.
Comparison: Prednisolone sodium succinate is unique in its water solubility, making it suitable for intravenous and intramuscular administration. This property distinguishes it from other glucocorticoids like prednisone and dexamethasone, which are less soluble and typically administered orally or topically .
属性
CAS 编号 |
1715-33-9 |
|---|---|
分子式 |
C25H31NaO8 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
sodium;4-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16?,17?,18-,22?,23-,24-,25-;/m0./s1 |
InChI 键 |
FKKAEMQFOIDZNY-AVMPGMRMSA-M |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] |
手性 SMILES |
C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] |
规范 SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] |
Key on ui other cas no. |
1715-33-9 |
Pictograms |
Irritant; Health Hazard |
同义词 |
prednisolone 21-succinate sodium prednisolone hemisuccinate prednisolone hemisuccinate, sodium salt, (11beta)-isomer prednisolone sodium succinate Solu-Decortin-H Solu-Delta-Cortef |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does prednisolone sodium succinate exert its effects?
A: Prednisolone sodium succinate itself may not be the active compound. Research suggests that it needs to be hydrolyzed into prednisolone in vivo. [] Prednisolone then binds to glucocorticoid receptors, ultimately influencing gene expression and modulating immune and inflammatory responses. []
Q2: Can you elaborate on the downstream effects of prednisolone binding to its receptor?
A2: Binding of prednisolone to the glucocorticoid receptor leads to a cascade of events, including:
- Transrepression: This involves inhibiting the activity of pro-inflammatory transcription factors, reducing the production of inflammatory mediators like cytokines and prostaglandins. []
- Transactivation: This process activates the transcription of anti-inflammatory genes, further contributing to the overall immunosuppressive effect. []
Q3: Are there concerns about this conversion in clinical settings?
A: While prednisolone sodium succinate can convert to prednisolone even without serum or PBMCs, the slow conversion rate (t½ > 4 days) raises concerns. Pathological conditions impairing enzymatic conversion, such as liver disease, might reduce the clinical efficacy of prednisolone sodium succinate. []
Q4: What is the pharmacokinetic profile of prednisolone sodium succinate?
A: Studies in dogs reveal that prednisolone sodium succinate, when administered intravenously, exhibits a two-compartment open model pharmacokinetic profile. [, ] This involves a rapid distribution phase followed by a slower elimination phase. Hemorrhage significantly influences volume of distribution and total body clearance of prednisolone. [, ]
Q5: What about the half-life of prednisolone sodium succinate and its metabolites?
A: In dogs, the mean plasma half-lives for prednisolone sodium succinate and its metabolites are approximately 166 minutes in normovolemic conditions and 197 minutes in hypovolemic conditions. [, ]
Q6: What about its efficacy in vivo? What kind of animal models have been used?
A: Several animal models have been utilized to investigate the in vivo effects of prednisolone sodium succinate: * Dogs: Researchers have used canine models to study the compound’s effects on hemorrhagic shock [], clearance of Escherichia coli from the blood [], and the pharmacokinetics of the drug and its metabolites. [, ] * Pigs: Studies in pigs have focused on the effects of prednisolone sodium succinate on endotoxic shock. [, ] * Rats: Research in rats has investigated the compound’s impact on γ-aminobutyric acid (GABA) uptake in synaptosomes. [] * Rabbits: Rabbit models have been used to study the effects of prednisolone sodium succinate on spinal cord injuries [], its impact on ocular tissues [], and its role in neutrophil response to cartilage. []
Q7: What about clinical trials in humans?
A7: Clinical trials are essential for understanding the efficacy and safety of prednisolone sodium succinate in humans. While this Q&A focuses on preclinical research, information on clinical trials can be found on platforms like ClinicalTrials.gov.
Q8: Are there any known safety concerns regarding prednisolone sodium succinate?
A: While considered relatively safe, prednisolone sodium succinate, like all glucocorticoids, can induce adverse effects. A study in dogs showed that high doses of prednisolone sodium succinate were associated with complications such as diarrhea, melena, and vomiting. []
Q9: Are there specific challenges in formulating prednisolone sodium succinate?
A: Research highlights the importance of choosing appropriate nebulization methods for prednisolone sodium succinate. While compressor nebulization maintains its potency, ultrasonic nebulization can lead to a decrease in residual potency, particularly when combined with certain additives. [, ]
Q10: Has research explored targeted delivery of prednisolone sodium succinate?
A: Yes, scientists have investigated the use of polymeric nanoparticles for localized delivery of methylprednisolone sodium succinate in an experimental spinal cord injury model. This approach shows promise in enhancing efficacy while potentially minimizing systemic side effects. []
Q11: How is prednisolone sodium succinate quantified in biological samples?
A: Various analytical techniques can be employed, including high-performance liquid chromatography (HPLC) [, ] and radioimmunoassay (RIA). [] The choice of method depends on the specific research question and the matrix being analyzed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)










![N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B167662.png)

